molecular formula C7H7NOS B14584815 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one CAS No. 61336-60-5

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one

Cat. No.: B14584815
CAS No.: 61336-60-5
M. Wt: 153.20 g/mol
InChI Key: PJZTUBVPYHXSPK-UHFFFAOYSA-N
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Description

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups .

Scientific Research Applications

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

CAS No.

61336-60-5

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

5,7-dihydro-4H-thieno[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H7NOS/c9-7-3-6-5(4-8-7)1-2-10-6/h1-2H,3-4H2,(H,8,9)

InChI Key

PJZTUBVPYHXSPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=CS2

Origin of Product

United States

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